
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy, commonly referred to as FDP, is a heterocyclic compound containing a pyrrolidine ring and an oxy group. It was first described in the literature in 1968 and has since been studied extensively due to its unique properties and potential applications in a variety of scientific fields. FDP is a versatile molecule and has been used in synthesis, as a reagent, and as an inhibitor in various biochemical processes.
科学的研究の応用
FDP has been extensively studied due to its unique properties and potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as an inhibitor in biochemical processes, and as a substrate in enzyme assays. FDP has also been studied as a potential therapeutic agent in cancer and neurological disorders, as well as a potential tool in drug discovery and development.
作用機序
The exact mechanism of action of FDP is not yet fully understood, but it is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and glutathione-S-transferase. FDP is also known to interact with various proteins and receptors, including the serotonin receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDP have been studied extensively in various systems, including cell cultures and animal models. Studies have shown that FDP can inhibit cell growth and proliferation, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective and antioxidant effects, as well as to reduce pain and anxiety-like behaviors.
実験室実験の利点と制限
FDP has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to its use, including its potential to induce cytotoxicity and its lack of specificity for certain enzymes and proteins.
将来の方向性
The potential applications of FDP are vast and there are many possible future directions for research. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in drug discovery and development. Additionally, further research is needed to identify new applications for FDP and to optimize its use in laboratory experiments.
合成法
FDP can be synthesized from 2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxaldehyde and formaldehyde in the presence of a base such as pyridine or sodium hydroxide. The reaction proceeds through a condensation reaction, forming an intermediate product which is then oxidized to form the desired FDP product. This method is relatively simple and can be easily scaled up for large-scale production.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy involves the conversion of 2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid to the desired compound through a series of reactions.", "Starting Materials": [ "2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) bromide", "Sodium methoxide", "Methanol" ], "Reaction": [ "1. The starting material, 2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid, is dissolved in methanol.", "2. Hydrochloric acid is added to the solution to form the corresponding hydrochloride salt.", "3. Sodium borohydride is added to the reaction mixture to reduce the carboxylic acid group to an alcohol group.", "4. The reaction mixture is then neutralized with sodium hydroxide.", "5. Acetic anhydride and pyridine are added to the reaction mixture to form the corresponding acetyl derivative.", "6. Methanesulfonic acid is added to the reaction mixture to form the corresponding mesylate derivative.", "7. Sodium nitrite and copper(I) bromide are added to the reaction mixture to form the corresponding nitroso derivative.", "8. Sodium methoxide is added to the reaction mixture to form the corresponding methoxy derivative.", "9. Methanol is added to the reaction mixture to form the desired compound, 3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy." ] } | |
CAS番号 |
1379779-16-4 |
製品名 |
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy |
分子式 |
C14H18N2O2 |
分子量 |
246.31 |
IUPAC名 |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
InChIキー |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




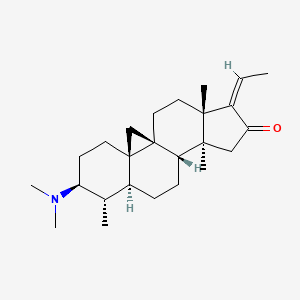
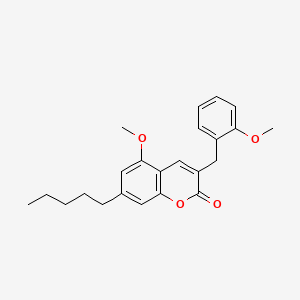
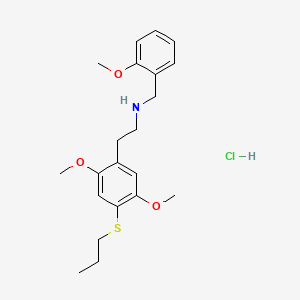
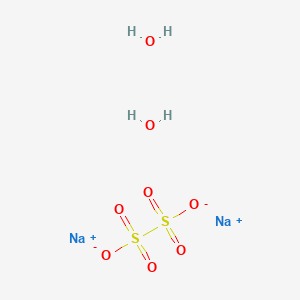
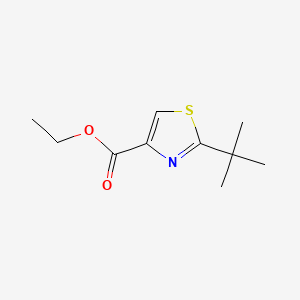
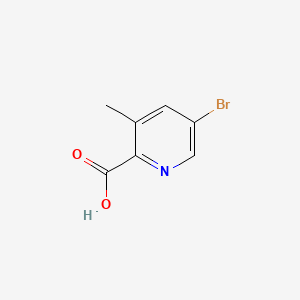
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
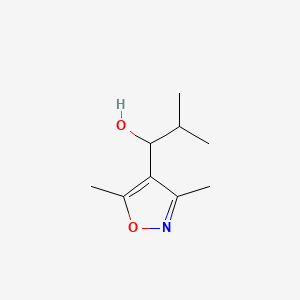
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)